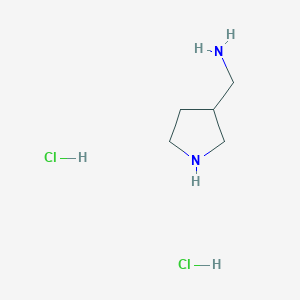![molecular formula C6H14ClNS B6250543 [(2S)-piperidin-2-yl]methanethiol hydrochloride CAS No. 1185884-46-1](/img/no-structure.png)
[(2S)-piperidin-2-yl]methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-piperidin-2-yl]methanethiol hydrochloride, commonly referred to as PMTH, is a synthetic compound with a wide range of applications in scientific research. PMTH is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of laboratory experiments due to its high solubility and stability.
Aplicaciones Científicas De Investigación
PMTH has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. PMTH can also be used in the synthesis of peptide-based drugs, as well as in the synthesis of complex organic molecules. Additionally, PMTH can be used in the synthesis of fluorescent probes for imaging applications.
Mecanismo De Acción
PMTH is an organic compound that acts as a proton donor in a variety of reactions. It can donate protons to other compounds, resulting in the formation of new compounds. PMTH can also act as an acid catalyst, increasing the rate of reaction of certain compounds.
Biochemical and Physiological Effects
PMTH has a wide range of biochemical and physiological effects. It can act as a proton donor, resulting in the formation of new compounds. It can also act as an acid catalyst, increasing the rate of reaction of certain compounds. Additionally, PMTH can act as a reducing agent, which can reduce the oxidation state of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMTH has several advantages in laboratory experiments. It is soluble in water and alcohol, making it easy to use in a variety of experiments. Additionally, PMTH is stable and has a long shelf-life, making it ideal for long-term storage. However, PMTH is a strong acid and can cause skin and eye irritation if not handled properly.
Direcciones Futuras
There are a number of potential future directions for PMTH. One potential direction is the development of new methods for synthesizing PMTH. Additionally, PMTH could be used to synthesize new biologically active compounds, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. PMTH could also be used in the synthesis of peptide-based drugs, as well as in the synthesis of complex organic molecules. Finally, PMTH could be used in the synthesis of fluorescent probes for imaging applications.
Métodos De Síntesis
PMTH can be synthesized by reacting piperidine-2-carboxylic acid with methanethiol in the presence of anhydrous hydrogen chloride. The reaction occurs in a two-step process. In the first step, the piperidine-2-carboxylic acid reacts with methanethiol to form an intermediate product, piperidine-2-thiol. In the second step, the intermediate product reacts with anhydrous hydrogen chloride to form the desired product, PMTH. The reaction is typically carried out in anhydrous acetic acid at a temperature of between 0-5°C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-piperidin-2-yl]methanethiol hydrochloride involves the reaction of piperidine with methanethiol followed by hydrochloric acid treatment.", "Starting Materials": [ "Piperidine", "Methanethiol", "Hydrochloric acid" ], "Reaction": [ "Add piperidine to a reaction flask", "Add methanethiol to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture", "Stir the reaction mixture for an additional period of time", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain [(2S)-piperidin-2-yl]methanethiol hydrochloride" ] } | |
Número CAS |
1185884-46-1 |
Nombre del producto |
[(2S)-piperidin-2-yl]methanethiol hydrochloride |
Fórmula molecular |
C6H14ClNS |
Peso molecular |
167.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



